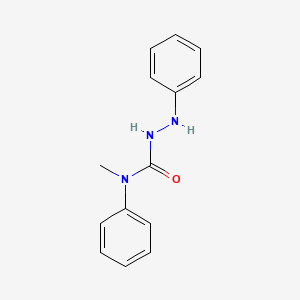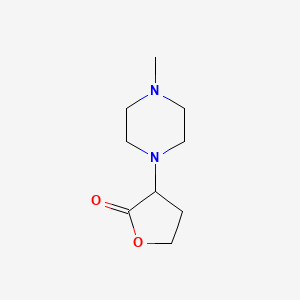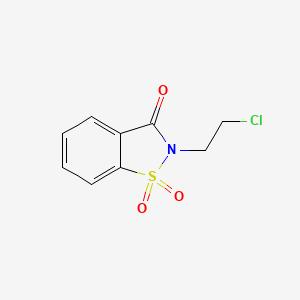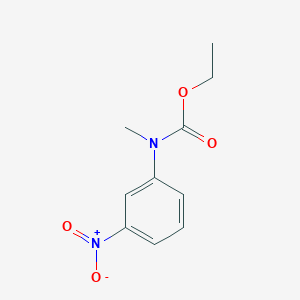
2,4,4-Trimethylpentyl 4-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethylpentyl 4-cyanobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanobenzoate group attached to a 2,4,4-trimethylpentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylpentyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 2,4,4-trimethylpentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Post-reaction purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethylpentyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanobenzoate group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,4-Trimethylpentyl 4-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethylpentyl 4-cyanobenzoate involves its interaction with specific molecular targets. The cyanobenzoate group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trimethylpentyl chain can influence the compound’s hydrophobicity and its ability to penetrate cell membranes, affecting its overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanobenzoic acid: A precursor in the synthesis of 2,4,4-Trimethylpentyl 4-cyanobenzoate.
2,4,4-Trimethylpentanol: Another precursor used in the esterification process.
Bis(2,4,4-trimethylpentyl)phosphinic acid: A related compound with different functional groups and applications.
Uniqueness
This compound is unique due to its specific combination of a cyanobenzoate group and a trimethylpentyl chain
Propiedades
| 86590-88-7 | |
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
2,4,4-trimethylpentyl 4-cyanobenzoate |
InChI |
InChI=1S/C16H21NO2/c1-12(9-16(2,3)4)11-19-15(18)14-7-5-13(10-17)6-8-14/h5-8,12H,9,11H2,1-4H3 |
Clave InChI |
UHFDUGNHWUNOQG-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)C)COC(=O)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)

